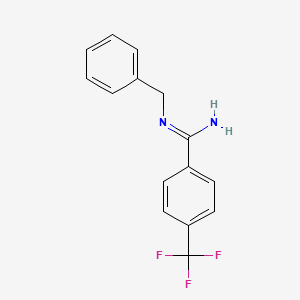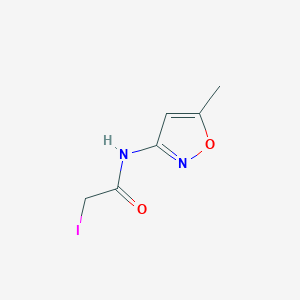
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate is an organic compound with the molecular formula C14H17NO6 and a molecular weight of 295.28788 g/mol This compound is characterized by the presence of a malonate ester group, a methoxy group, and a methylamino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate can be achieved through the malonic ester synthesis . This involves the alkylation of diethyl malonate or another ester of malonic acid at the carbon alpha to both carbonyl groups, followed by conversion to a substituted acetic acid. The reaction conditions typically involve the use of a strong base to deprotonate the alpha carbon, forming a carbanion that undergoes nucleophilic substitution with an alkyl halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement processes . The specific methods and conditions used can vary depending on the scale of production and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha carbon of the malonate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium ethoxide) for deprotonation, alkyl halides for nucleophilic substitution, and oxidizing or reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation of the malonate ester group can yield substituted acetic acids, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
Applications De Recherche Scientifique
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate has several scientific research applications:
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate exerts its effects involves several molecular targets and pathways:
Enolate Formation: The compound can form enolates through deprotonation, which then participate in nucleophilic substitution reactions.
Nucleophilic Substitution: The enolate acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: Similar in structure but with ethyl ester groups instead of methyl ester groups.
Acetoacetic Ester: Another compound used in similar synthetic reactions, but with a ketone group instead of a malonate ester group.
Uniqueness
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate is unique due to the presence of both a methoxy group and a methylamino group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes .
Propriétés
Formule moléculaire |
C14H17NO6 |
|---|---|
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
dimethyl 2-[hydroxy-[2-methoxy-6-(methylamino)phenyl]methylidene]propanedioate |
InChI |
InChI=1S/C14H17NO6/c1-15-8-6-5-7-9(19-2)10(8)12(16)11(13(17)20-3)14(18)21-4/h5-7,15-16H,1-4H3 |
Clé InChI |
LCDQKLCMMFGQJJ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=CC=C1)OC)C(=C(C(=O)OC)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)


![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)

![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)
![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile](/img/structure/B14132265.png)

![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)
![1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B14132275.png)

